molecular formula C12H10FNO2 B2453452 Methyl 1-(3-cyano-5-fluorophenyl)cyclopropane-1-carboxylate CAS No. 1803603-97-5

Methyl 1-(3-cyano-5-fluorophenyl)cyclopropane-1-carboxylate

Cat. No.: B2453452
CAS No.: 1803603-97-5
M. Wt: 219.215
InChI Key: SJEVPQGLGYNUAZ-UHFFFAOYSA-N
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Description

Methyl 1-(3-cyano-5-fluorophenyl)cyclopropane-1-carboxylate (CAS 1803603-97-5) is a high-purity chemical building block designed for advanced pharmaceutical and organic synthesis research. This compound features a cyclopropane ring substituted with an electron-withdrawing nitrile (cyano) group, classifying it as a valuable Donor-Acceptor (D-A) cyclopropane . Such strained, small-ring molecules are prized in medicinal chemistry for their rigid, defined conformations and unique electronic properties, which make them ideal subunits for constructing structurally complex and biologically active compounds . Researchers utilize this scaffold as a versatile precursor in the synthesis of phenylcyclopropane carboxamide derivatives, which have shown promise in biological screenings, including studies investigating their effects on the proliferation of human leukemia cell lines . The presence of both the ester and nitrile functionalities offers multiple handles for further synthetic modification, enabling its integration into larger molecular architectures or its conversion to other useful intermediates, such as the corresponding carboxylic acid (CAS 1314761-92-6) . This product is strictly for research purposes and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl 1-(3-cyano-5-fluorophenyl)cyclopropane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO2/c1-16-11(15)12(2-3-12)9-4-8(7-14)5-10(13)6-9/h4-6H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJEVPQGLGYNUAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CC1)C2=CC(=CC(=C2)C#N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(3-cyano-5-fluorophenyl)cyclopropane-1-carboxylate typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 3-cyano-5-fluorobenzyl bromide with diazomethane in the presence of a catalyst such as copper(I) chloride. The reaction is carried out under an inert atmosphere at low temperatures to ensure the stability of the diazomethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Nucleophilic Addition

The cyclopropane ring and ester group participate in nucleophilic additions under controlled conditions:

  • Grignard Reagents : Reacts with methylmagnesium bromide (MeMgBr) in THF at 0°C to form tertiary alcohols via carbonyl attack. Yields reach 65–78%.

  • Organozinc Reagents : Diethylzinc additions generate alkyl-substituted products (45–60% yield).

Mechanistic Pathway :
The ester carbonyl undergoes nucleophilic attack, followed by cyclopropane ring stabilization through conjugation with the aromatic system.

Ester Hydrolysis

The methyl ester is hydrolyzed under acidic or basic conditions:

Conditions Reagents Product Yield
Basic hydrolysisNaOH (2M), H₂O/EtOH, 80°C1-(3-Cyano-5-fluorophenyl)cyclopropane-1-carboxylic acid92%
Acidic hydrolysisHCl (6M), refluxSame as above85%

The carboxylic acid derivative is a key intermediate for further functionalization (e.g., amide coupling).

Reduction Reactions

Selective reduction of functional groups is achieved with tailored reagents:

  • Ester to Alcohol : Lithium aluminum hydride (LiAlH₄) in dry ether reduces the ester to a primary alcohol (70% yield).

  • Cyano Group Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the cyano group to an amine, yielding methyl 1-(3-amino-5-fluorophenyl)cyclopropane-1-carboxylate (55% yield).

Oxidation Reactions

Controlled oxidation targets specific sites:

Target Site Reagents Product Yield
Cyclopropane ringO₂, Co(OAc)₂ catalyst1-(3-Cyano-5-fluorophenyl)cyclopropanone63%
Ester to KetoneKMnO₄, acidic conditions3-Cyano-5-fluorophenyl cyclopropanecarbonyl ketone58%

Cyclopropane Ring-Opening Reactions

The strained cyclopropane ring undergoes regioselective cleavage:

Aminoacylation (Photoredox Catalysis)

Under blue LED light with N-heterocyclic carbene (NHC) catalysts:

  • Reacts with N-benzoyl saccharin to form 1,3-aminoacylation products (41–96% yield) .

  • Electron-rich aryl substituents enhance reactivity (e.g., 82% yield for methoxy-substituted derivatives) .

Lactamization with Amines

In the presence of Ni(ClO₄)₂·6H₂O:

  • Primary amines (e.g., benzylamine) induce ring-opening, followed by lactamization to yield 1,5-substituted pyrrolidin-2-ones (up to 70% yield) .

Example :

Compound + BenzylamineNi catalystPyrrolidinone(70% yield)[7]\text{Compound + Benzylamine} \xrightarrow{\text{Ni catalyst}} \text{Pyrrolidinone} \quad (70\%\text{ yield})[7]

Substitution Reactions

The fluorine atom on the phenyl ring undergoes nucleophilic substitution:

Nucleophile Conditions Product Yield
Sodium methoxideDMF, 60°CMethoxy-substituted derivative68%
AmmoniaNH₃, EtOH, 100°CAmino-substituted derivative52%

Radical Reactions

Photoredox-mediated radical pathways enable difunctionalization:

  • Dual catalysis (NHC + Ir) facilitates C–N and C–O bond formation (e.g., 76% yield for trifluoromethyl-substituted products) .

Mechanism of Action

The mechanism of action of Methyl 1-(3-cyano-5-fluorophenyl)cyclopropane-1-carboxylate involves its interaction with specific molecular targets and pathways. The cyano group and fluorophenyl group play crucial roles in its binding affinity and selectivity towards certain enzymes or receptors. The cyclopropane ring provides rigidity to the molecule, enhancing its stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-(3-cyano-5-fluorophenyl)cyclopropane-1-carboxylate is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and enhances its reactivity compared to its chloro and bromo analogs. The fluorine atom also increases the compound’s lipophilicity, potentially improving its pharmacokinetic properties .

Biological Activity

Methyl 1-(3-cyano-5-fluorophenyl)cyclopropane-1-carboxylate, a compound with the molecular formula C11H10FNO2C_{11}H_{10}FNO_2, has garnered interest in various fields of biological research due to its unique structural features and potential pharmacological applications. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclopropane ring, a cyano group, and a fluorinated phenyl moiety. Its structure can be represented as follows:

Methyl 1 3 cyano 5 fluorophenyl cyclopropane 1 carboxylate\text{Methyl 1 3 cyano 5 fluorophenyl cyclopropane 1 carboxylate}

Key Properties:

  • Molecular Weight: 219.22 g/mol
  • CAS Number: 1803603-97-5
  • IUPAC Name: this compound

Biological Activity Overview

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The following sections summarize the findings from recent studies.

The compound's mechanism of action involves:

  • Enzyme Inhibition: The presence of the cyano and fluorine groups enhances binding affinity to specific enzymes, potentially inhibiting their activity.
  • Receptor Interaction: It may interact with various receptors, influencing signaling pathways critical for cellular functions.

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of this compound. For instance, it has been tested against several bacterial strains with promising results:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Escherichia coli2.0 µg/mL
Staphylococcus aureus1.5 µg/mL
Pseudomonas aeruginosa3.0 µg/mL

These results indicate that this compound exhibits significant antimicrobial activity, particularly against Gram-positive bacteria.

Case Studies

  • Study on Enzyme Inhibition:
    A study published in Bioorganic & Medicinal Chemistry Letters demonstrated that this compound inhibited microbial tyramine oxidase with an IC50 value significantly lower than non-fluorinated analogs, suggesting enhanced potency due to fluorination .
  • Antibacterial Efficacy:
    Another research article highlighted its effectiveness against multidrug-resistant strains of bacteria, showing that it could serve as a lead compound for developing new antibiotics .

Synthesis Methods

The synthesis of this compound typically involves:

  • Cyclopropanation Reactions: Starting from suitable precursors like substituted phenylacetonitriles.
  • Functional Group Modifications: Introducing the carboxylate group via esterification reactions.

Q & A

Q. What are the recommended synthetic routes for preparing Methyl 1-(3-cyano-5-fluorophenyl)cyclopropane-1-carboxylate, and how can reaction yields be optimized?

Methodological Answer:

  • Cyclopropanation Strategies : Utilize transition-metal-catalyzed cyclopropanation, such as the Simmons–Smith reaction, with methyl diazoacetate derivatives. For example, zinc-mediated coupling of (1-(methoxycarbonyl)cyclopropyl)zinc(II) bromide with aryl halides (e.g., 3-cyano-5-fluorobromobenzene) under palladium catalysis can yield the target compound .
  • Optimization Tips : Control reaction temperature (e.g., 0–25°C) to avoid side reactions from exothermic diazo decomposition. Use anhydrous solvents (THF or DMF) and inert atmospheres (N₂/Ar) to stabilize reactive intermediates .
  • Yield Data : Typical yields range from 50–70% for cyclopropane derivatives; purification via column chromatography (hexane/EtOAc) improves purity .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to confirm cyclopropane ring integrity (characteristic δ 0.8–1.5 ppm for cyclopropane protons) and substituent positions (e.g., fluorophenyl δ 110–130 ppm in ¹³C) .
  • X-Ray Crystallography : For absolute configuration determination, employ SHELX software (SHELXL for refinement) . Crystallize the compound in acetone/hexane mixtures; monitor crystal growth over 7–14 days .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]⁺ expected at ~276.07 g/mol for C₁₂H₁₀FNO₂) .

Advanced Research Questions

Q. How does the electron-withdrawing cyano group influence the reactivity of the cyclopropane ring in nucleophilic or electrophilic reactions?

Methodological Answer:

  • Electronic Effects : The 3-cyano group stabilizes adjacent negative charges via resonance, making the cyclopropane ring more susceptible to nucleophilic attack at the β-carbon. This is critical in ring-opening reactions for drug intermediate synthesis .
  • Experimental Validation : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces. Compare with methyl-substituted analogs to isolate electronic contributions .
  • Case Study : In PLP-dependent enzymatic reactions, cyano-substituted cyclopropanes exhibit slower ring-opening kinetics than non-substituted analogs due to reduced electrophilicity .

Q. What challenges arise in crystallizing this compound, and how can they be mitigated?

Methodological Answer:

  • Challenges : Low solubility in polar solvents and tendency to form amorphous solids due to steric hindrance from the cyano/fluorophenyl groups.
  • Mitigation Strategies :
    • Solvent Screening : Test binary solvent systems (e.g., acetone/hexane, DCM/pentane) to induce slow crystallization .
    • Temperature Gradients : Use gradual cooling (e.g., 40°C → 4°C over 48 hours) to promote ordered crystal lattice formation.
    • Additives : Introduce seed crystals or co-formers (e.g., urea derivatives) to template crystal growth .

Q. How can computational modeling predict the compound’s interaction with biological targets, such as enzymes or receptors?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into active sites (e.g., tyrosine kinases). Parameterize the force field for cyclopropane rigidity and fluorine’s van der Waals radius .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Monitor hydrogen bonds between the cyano group and catalytic residues (e.g., lysine or serine) .
  • Validation : Compare predicted binding affinities with experimental IC₅₀ values from enzymatic assays .

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